4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid

Analytical Chemistry PFAS Detection Mass Spectrometry

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid (CAS 80705-13-1), also designated as 2H,2H,3H,3H-perfluoroheptanoic acid or 3-(perfluorobutyl)propanoic acid, is a C7 carboxylic acid derivative characterized by a C4F9 perfluorinated tail segment separated from the carboxylic acid head group by a –CH2–CH2– linker. With molecular formula C7H5F9O2 and molecular weight 292.10 g/mol, this compound exists as a white to off-white solid at room temperature with a melting point of 43–44 °C.

Molecular Formula C7H5F9O2
Molecular Weight 292.1 g/mol
CAS No. 80705-13-1
Cat. No. B1278257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid
CAS80705-13-1
Molecular FormulaC7H5F9O2
Molecular Weight292.1 g/mol
Structural Identifiers
SMILESC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O
InChIInChI=1S/C7H5F9O2/c8-4(9,2-1-3(17)18)5(10,11)6(12,13)7(14,15)16/h1-2H2,(H,17,18)
InChIKeyQWHCZVLZUPZGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid (CAS 80705-13-1): Fluorinated C7 Carboxylic Acid for Specialized Research Applications


4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid (CAS 80705-13-1), also designated as 2H,2H,3H,3H-perfluoroheptanoic acid or 3-(perfluorobutyl)propanoic acid, is a C7 carboxylic acid derivative characterized by a C4F9 perfluorinated tail segment separated from the carboxylic acid head group by a –CH2–CH2– linker . With molecular formula C7H5F9O2 and molecular weight 292.10 g/mol, this compound exists as a white to off-white solid at room temperature with a melting point of 43–44 °C . The compound is recognized as a research-use fluorinated building block and surfactant, and is listed in the US EPA CompTox Chemicals Dashboard as a per- and polyfluoroalkyl substance (PFAS) [1].

Why 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid Cannot Be Substituted with Generic C7 or C8 Fluorinated Acids


4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid occupies a structurally distinct niche among short-chain fluorinated carboxylic acids that precludes simple substitution. Unlike fully perfluorinated C7 acids such as perfluoroheptanoic acid (PFHpA, C7F13COOH), this compound contains a –CH2–CH2– hydrocarbon spacer between the C4F9 perfluorobutyl segment and the carboxylic acid moiety . This structural feature confers a markedly different pKa value (predicted 4.15 ± 0.10) compared to its fully perfluorinated counterpart . Moreover, substitution with perfluoroheptanoic acid (PFHpA) or perfluorooctanoic acid (PFOA) would introduce additional regulatory burdens, as both compounds are subject to stringent global restrictions under the Stockholm Convention, whereas 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid maintains a distinct regulatory profile as a short-chain PFAS with only TSCA 8(a)(7) reporting requirements in the United States [1].

Product-Specific Quantitative Evidence Guide for 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid


Differential EI-MS Fragmentation Pattern of 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid TMS Derivative Compared to Chain-Length Analogs

In electron ionization (EI) mass spectrometric analysis of trimethylsilyl (TMS) derivatives, 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid (n=7 fluorinated carbons) produces a characteristic [M-111]⁺ fragment ion whose relative abundance and m/z signature are quantitatively distinguishable from both the shorter-chain 4,4,5,5,6,6,6-heptafluorohexanoic acid (n=6) and the longer-chain 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic acid (n=10) derivatives [1]. The presence of the C7F9 segment confers a distinct fragmentation pathway compared to the C6F7 and C10F15 analogs, as evidenced by the differential intensity of the [M-111]⁺ ion peak (circled in green in the published EI mass spectra), enabling unambiguous identification and quantification of this specific chain-length congener in complex PFAS mixtures [1].

Analytical Chemistry PFAS Detection Mass Spectrometry

Unique Regulatory Profile of 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid as a TSCA-Listed Short-Chain PFAS Distinct from Long-Chain Analogs

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid is specifically listed under TSCA 8(a)(7) PFAS Chemicals by the US EPA, with the synonym '3-(Perfluorobutyl)propanoic acid' approved for reporting [1]. This regulatory designation distinguishes it from long-chain perfluorocarboxylic acids such as perfluoroheptanoic acid (PFHpA, C7F13COOH) and perfluorooctanoic acid (PFOA, C8F17COOH), which are subject to global restrictions and phase-outs under the Stockholm Convention on Persistent Organic Pollutants. The compound's structural classification as a polyfluorinated substance (containing a –CH2–CH2– hydrocarbon spacer) rather than a fully perfluorinated carboxylic acid places it in a distinct regulatory category with different compliance obligations [2].

Environmental Chemistry PFAS Regulation Compliance

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid Synthetic Accessibility: Quantitative Nitrile Hydrolysis Route from US06552069B1

A quantitative synthetic route to 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid is documented in US Patent US06552069B1 . The procedure involves stirring 4,4,5,5,6,6,7,7,7-nonafluoroheptanecarbonitrile (4.7 g, 17.2 mmol) in concentrated sulfuric acid (15 mL) for 3 hours at room temperature, cooling to 0 °C, adding water (15 mL), and refluxing for 12 hours. Following extraction with dichloromethane and workup, the solvent is distilled off to yield 5.1 g of the target acid as an oil — a quantitative yield . This established methodology provides a reproducible, high-yield entry to the compound for laboratory-scale synthesis and derivatization.

Synthetic Chemistry Fluorinated Building Blocks Process Chemistry

Physicochemical Characterization of 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid: Melting Point, Boiling Point, Density, and pKa

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid has the following reported physicochemical properties: melting point 43–44 °C (solid at room temperature), predicted boiling point 183.6 ± 35.0 °C, predicted density 1.554 ± 0.06 g/cm³, and predicted pKa 4.15 ± 0.10 . The compound is slightly soluble in chloroform, DMSO, and methanol . For comparison, its fully perfluorinated analog perfluoroheptanoic acid (PFHpA, C7F13COOH) is a liquid at room temperature (melting point approximately 30 °C) and has a reported pKa of approximately 0.5–1.5 due to the strong electron-withdrawing effect of the perfluorinated chain without the intervening hydrocarbon spacer. The solid physical state at room temperature and the higher pKa of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid facilitate different handling and formulation considerations relative to liquid perfluorinated acids .

Physical Chemistry Material Properties Quality Control

Optimal Research and Industrial Application Scenarios for 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic Acid (CAS 80705-13-1)


LC-MS/MS Analytical Method Development for PFAS Detection and Quantification

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid serves as a valuable analytical standard and derivatization target in LC-MS/MS method development for PFAS detection. The differential EI-MS fragmentation pattern of its TMS derivative, characterized by the [M-111]⁺ ion, provides a diagnostic signature that distinguishes this C7 congener from both shorter-chain (C6) and longer-chain (C10) fluorinated carboxylic acid analogs [1]. This differential fragmentation enables unambiguous identification in complex environmental or biological matrices where multiple chain-length PFAS may co-occur, supporting method validation and quantification efforts.

Synthesis of Fluorinated Surfactants and Building Blocks for Materials Science

The terminal carboxylic acid group of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid enables straightforward derivatization via esterification, amidation, or reduction, making it a versatile building block for synthesizing fluorinated surfactants, liquid crystal precursors, and functional polymers . The documented quantitative synthetic route from 4,4,5,5,6,6,7,7,7-nonafluoroheptanecarbonitrile provides a reliable method for in-house preparation or verification of commercial material quality . The compound's utility as a fluorinated surfactant for stabilizing integral membrane proteins in aqueous solutions has also been noted .

Regulatory-Compliant Fluorinated Research Where Long-Chain PFAS Are Restricted

For research and industrial applications requiring fluorinated carboxylic acid functionality but subject to PFAS regulatory constraints, 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid offers a distinct compliance advantage over fully perfluorinated C7 and C8 analogs. Unlike perfluoroheptanoic acid (PFHpA) and perfluorooctanoic acid (PFOA), which are restricted under the Stockholm Convention, this compound is listed only under US EPA TSCA 8(a)(7) PFAS Chemicals with reporting obligations [2]. This regulatory distinction makes it a strategically preferable choice for laboratories and manufacturers seeking to minimize supply chain disruption and compliance burden while retaining fluorinated chemical functionality.

Physical Property-Driven Formulation Development Requiring Solid-State Fluorinated Acids

The solid physical state of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid at room temperature (mp 43–44 °C) distinguishes it from liquid perfluorinated carboxylic acids such as perfluoroheptanoic acid (mp ~30 °C) . This property facilitates precise weighing, storage, and handling in solid form, which is advantageous for laboratory-scale formulation development. Additionally, the higher pKa (predicted 4.15) compared to fully perfluorinated analogs (pKa ~0.5–1.5) results in different ionization behavior at physiological and near-neutral pH, influencing solubility and partitioning characteristics in biphasic systems .

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